Ulifloxacin is synthesized from prulifloxacin, which itself is a prodrug that is metabolized in the body to yield the active form, ulifloxacin. The compound has the empirical formula and a molecular weight of 349.38 g/mol. It is classified as a member of the fluoroquinolone class of antibiotics, known for their mechanism of inhibiting bacterial DNA synthesis.
The synthesis of ulifloxacin involves several steps, primarily starting from 3,4-difluoroaniline. The process includes:
Ulifloxacin possesses a complex molecular structure characterized by its quinolone core, which includes:
The structural formula can be represented as follows:
The InChI key for ulifloxacin is SUXQDLLXIBLQHW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Ulifloxacin undergoes various chemical reactions essential for its antibacterial activity and metabolism:
These reactions are crucial for modifying ulifloxacin for enhanced efficacy or for metabolic processes within bacterial cells.
Ulifloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for:
The inhibition process results in the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell lysis and death .
These properties are essential for understanding how ulifloxacin behaves in different environments, influencing its effectiveness as an antibiotic .
Ulifloxacin is primarily utilized in clinical settings as an antibiotic to treat infections caused by susceptible bacteria. Its applications include:
Research continues into expanding its use against resistant strains of bacteria due to its broad-spectrum activity .
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2